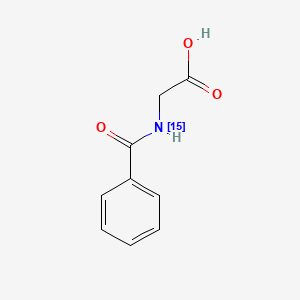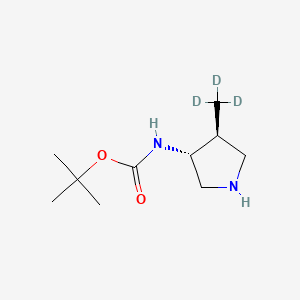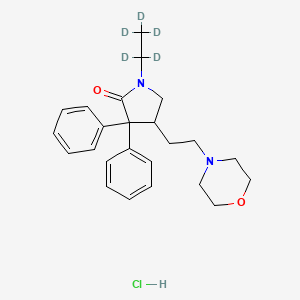
Phyllanthine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phyllanthine-d3 is a lignan compound derived from the plant Phyllanthus amarus, which belongs to the family Euphorbiaceae. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant activities . This compound is a deuterated form of phyllanthine, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in scientific research for tracing and studying metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phyllanthine-d3 involves the incorporation of deuterium atoms into the phyllanthine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of phyllanthine from Phyllanthus amarus, followed by deuteration using deuterium gas or deuterated solvents. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity .
化学反应分析
Types of Reactions
Phyllanthine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives .
科学研究应用
Phyllanthine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lignan metabolism.
Biology: Investigated for its potential role in modulating biological processes such as inflammation and oxidative stress.
Medicine: Studied for its hepatoprotective and anti-inflammatory properties, making it a potential candidate for drug development.
作用机制
Phyllanthine-d3 exerts its effects through various molecular targets and pathways. It modulates the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it influences the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase (CAT) . The deuterium atoms in this compound enhance its stability and bioavailability, making it more effective in exerting its pharmacological effects .
相似化合物的比较
Phyllanthine-d3 is unique compared to other lignan compounds due to the presence of deuterium atoms, which enhance its stability and traceability in metabolic studies. Similar compounds include:
Phyllanthine: The non-deuterated form of this compound, with similar pharmacological properties but lower stability.
Hypophyllanthin: Another lignan from Phyllanthus amarus with similar biological activities but different molecular structure.
Securingine: A securinine-type alkaloid with distinct pharmacological properties but similar applications in traditional medicine.
This compound stands out due to its enhanced stability and utility in scientific research, making it a valuable compound for various applications.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
250.31 g/mol |
IUPAC 名称 |
(1S,2R,4R,8S)-4-(trideuteriomethoxy)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
InChI |
InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14+/m1/s1/i1D3 |
InChI 键 |
YKLWRYOORWTCQQ-SSLZMKKISA-N |
手性 SMILES |
[2H]C([2H])([2H])O[C@@H]1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 |
规范 SMILES |
COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


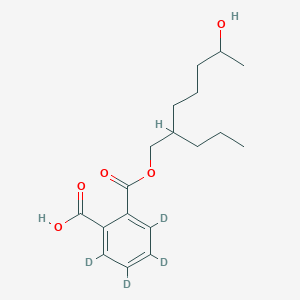
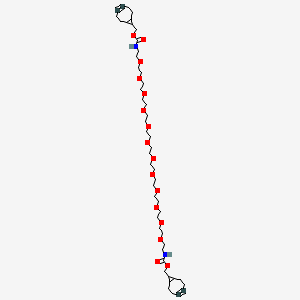
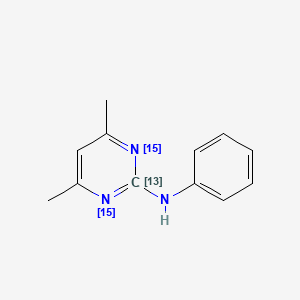

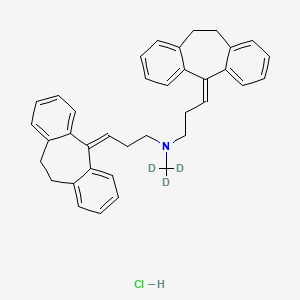
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
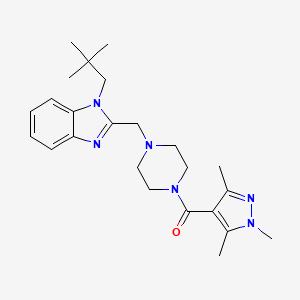
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
